

Characterization of Ikaite Using X-ray Diffraction (XRD): Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium carbonate hexahydrate*

Cat. No.: *B093592*

[Get Quote](#)

Introduction

Ikaite ($\text{CaCO}_3 \cdot 6\text{H}_2\text{O}$) is a hydrated calcium carbonate mineral that is metastable at ambient temperatures and pressures. It typically forms in cold environments, such as marine sediments, sea ice, and glacial deposits.^{[1][2][3][4]} Due to its thermal instability, ikaite rapidly decomposes into calcite (CaCO_3) and water at temperatures above 0–8°C, making its characterization challenging.^{[2][4][5]} X-ray diffraction (XRD) is a powerful non-destructive technique for the identification and structural characterization of ikaite. This application note provides detailed protocols for the preparation and XRD analysis of ikaite samples, including data interpretation using Rietveld refinement.

Crystallographic Properties of Ikaite

Ikaite crystallizes in the monoclinic system with the space group $\text{C}2/\text{c}$.^{[2][6]} Its crystal structure consists of calcium and carbonate ions linked by a network of hydrogen-bonded water molecules.^[2] The precise lattice parameters of ikaite can vary slightly depending on the conditions of its formation. A summary of representative crystallographic data is presented in Table 1.

Parameter	Value	Reference
Crystal System	Monoclinic	[2] [5]
Space Group	C2/c	[2] [6]
a (Å)	8.792 - 8.87	[2] [6] [7]
b (Å)	8.23 - 8.310	[2] [6] [7]
c (Å)	11.02 - 11.021	[2] [6] [7]
β (°)	110.2 - 110.53	[2] [6] [7]
Unit Cell Volume (Å ³)	~755	[7]
Z	4	[6]

Table 1: Crystallographic Data for Ikaite.

X-ray Powder Diffraction Data of Ikaite

The powder X-ray diffraction pattern of ikaite is characterized by a unique set of diffraction peaks. The most intense peaks are typically observed at d-spacings of approximately 5.17 Å, 2.64 Å, and 2.63 Å. A representative list of d-spacings and their relative intensities, corresponding to PDF card 37-416, is provided in Table 2.[\[7\]](#)

d-spacing (Å)	Relative Intensity (I/I ₀)
5.85	0.3
5.17	1.0
4.16	0.3
2.80	0.5
2.64	0.9
2.63	0.7
2.61	0.3
2.46	0.3

Table 2: Representative X-ray Powder Diffraction Data for Ikaite.[\[7\]](#)

Experimental Protocols

The successful XRD analysis of ikaite is critically dependent on maintaining low temperatures throughout the sample preparation and data collection process to prevent its decomposition.

Sample Preparation for Low-Temperature XRD

Objective: To prepare a powdered ikaite sample suitable for XRD analysis while preserving its hydrated crystal structure.

Materials:

- Ikaite crystals
- Agate mortar and pestle, pre-cooled
- Low-temperature sample holder (e.g., copper or aluminum block)
- Cryogen (liquid nitrogen or a cryo-cooler system)
- Insulated container (e.g., Dewar flask)

- Spatula, pre-cooled
- Low-background sample plate (e.g., zero-background silicon wafer)

Protocol:

- Pre-cooling: Cool the agate mortar and pestle, spatula, and the XRD sample holder to a temperature below 0°C, preferably between -20°C and -196°C, using liquid nitrogen or a laboratory freezer.
- Grinding: Carefully transfer the ikaite crystals to the pre-cooled mortar. Gently grind the crystals into a fine powder. Minimize the grinding time to avoid frictional heating. The aim is to achieve a particle size of less than 10 µm to ensure good particle statistics and minimize preferred orientation effects.
- Mounting: In a cold environment (e.g., in a cold room or using a cold stage), carefully transfer the powdered ikaite onto the pre-cooled low-background sample holder.
- Sample Surface: Gently press the powder to create a flat, smooth surface that is level with the surface of the holder. Avoid excessive pressure, which can induce preferred orientation. The back-loading method is recommended to minimize this effect.^[8]
- Transfer: Immediately transfer the mounted sample to the pre-cooled stage of the X-ray diffractometer.

Low-Temperature XRD Data Collection

Objective: To acquire a high-quality powder XRD pattern of ikaite at a temperature that prevents its decomposition.

Instrumentation:

- Powder X-ray diffractometer equipped with a low-temperature stage (e.g., cryostat or Peltier-cooled stage).
- X-ray source (e.g., Cu K α radiation).
- Detector (e.g., scintillation counter or position-sensitive detector).

Protocol:

- Temperature Stabilization: Set the low-temperature stage to the desired measurement temperature, typically between -25°C and -120°C.[\[6\]](#) Allow sufficient time for the temperature to stabilize before starting the measurement.
- Instrument Setup: Configure the diffractometer with the appropriate settings for data collection. Typical parameters include:
 - X-ray Source: Cu K α ($\lambda = 1.5406 \text{ \AA}$)
 - Voltage and Current: e.g., 40 kV and 30-40 mA
 - Scan Range (2 θ): 5° to 70°
 - Step Size: 0.01° to 0.02°
 - Scan Speed/Dwell Time: Dependent on the detector and desired signal-to-noise ratio. A slower scan speed or longer dwell time will improve data quality.
- Data Acquisition: Initiate the XRD scan and collect the diffraction data.
- Post-Measurement Handling: After data collection, maintain the low temperature if further analyses are required or allow the sample to warm to room temperature if decomposition analysis is intended.

Data Analysis: Rietveld Refinement

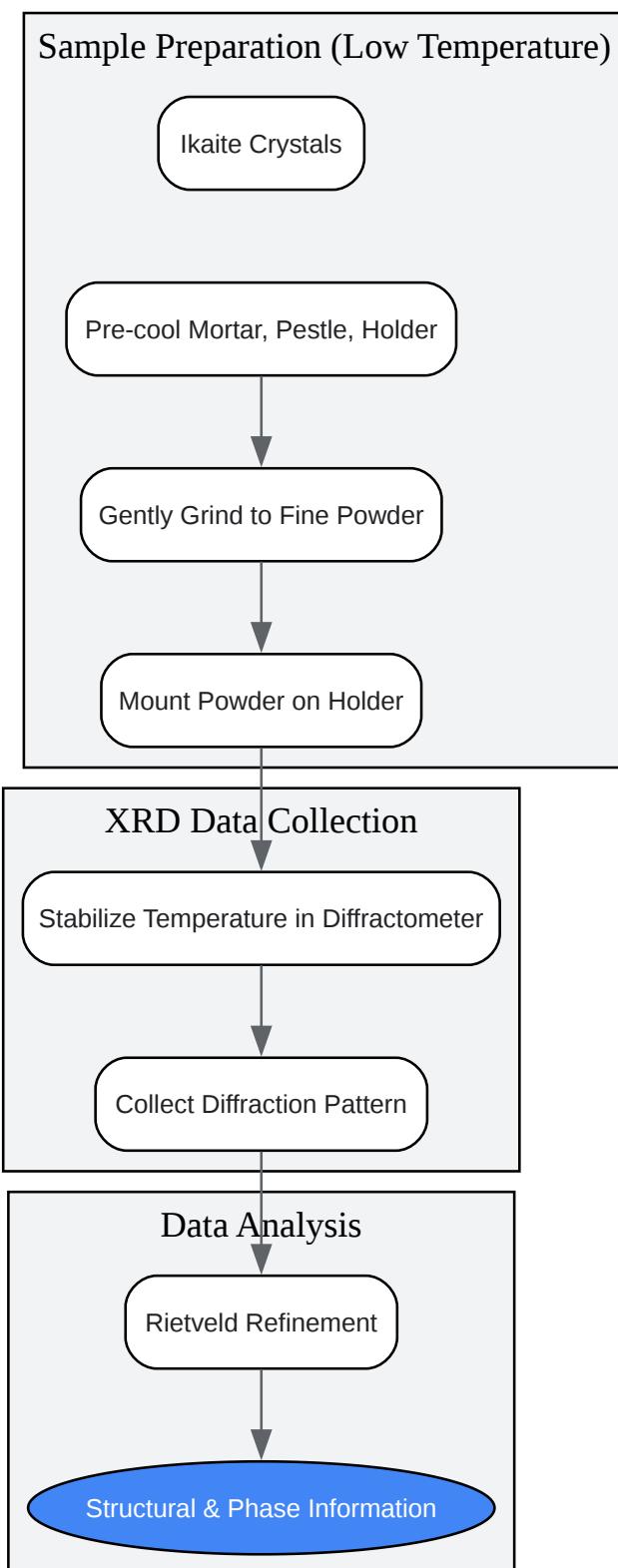
Rietveld refinement is a powerful technique for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of crystal structure parameters, phase quantification, and determination of microstructural properties.[\[9\]](#)[\[10\]](#)

Rietveld Refinement Protocol for Ikaite

Objective: To refine the crystal structure and determine the phase purity of an ikaite sample using the Rietveld method.

Software:

- XRD analysis software with Rietveld refinement capabilities (e.g., GSAS-II, FullProf, TOPAS, Profex).[11][12]


Protocol:

- Data Import: Load the experimental XRD data into the Rietveld software.
- Phase Identification: Identify the phases present in the sample by comparing the experimental pattern with reference patterns from databases such as the Crystallography Open Database (COD) or the American Mineralogist Crystal Structure Database (AMCSD).[13][14] The primary phase should be ikaite. Potential secondary phases could include calcite or vaterite if decomposition has occurred.
- Initial Model:
 - Ikaite Structure: Input the known crystal structure of ikaite (space group C2/c) as the starting model. A Crystallographic Information File (CIF) for ikaite can be obtained from online databases.[15]
 - Instrumental Parameters: Define the instrument parameters, including the wavelength of the X-ray source and the peak shape function (e.g., Pseudo-Voigt or Pearson VII). These can often be determined by refining a standard material (e.g., LaB₆).
- Refinement Strategy: Perform the refinement in a sequential manner:
 - Scale Factor and Background: Begin by refining the scale factor and the background parameters.
 - Lattice Parameters: Refine the unit cell parameters (a, b, c, and β) of ikaite.
 - Peak Profile Parameters: Refine the parameters that define the peak shape and width (e.g., U, V, W for Gaussian broadening and X, Y for Lorentzian broadening).
 - Atomic Coordinates and Isotropic Displacement Parameters: If the data quality is high, refine the atomic coordinates and isotropic displacement parameters (Biso) for each atom

in the ikaite structure.

- Preferred Orientation: If there is evidence of preferred orientation in the sample, apply a correction (e.g., March-Dollase model).
- Goodness-of-Fit: Monitor the goodness-of-fit parameters (e.g., R_{wp} , R_p , and χ^2) to assess the quality of the refinement. A good fit is indicated by low values of these parameters and a flat difference plot (observed - calculated pattern).
- Quantitative Analysis: If other phases are present, perform a quantitative phase analysis by refining the scale factors of all identified phases. The weight fraction of each phase can be calculated from the refined scale factors.

Visualizations

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the characterization of ikaite using low-temperature XRD.

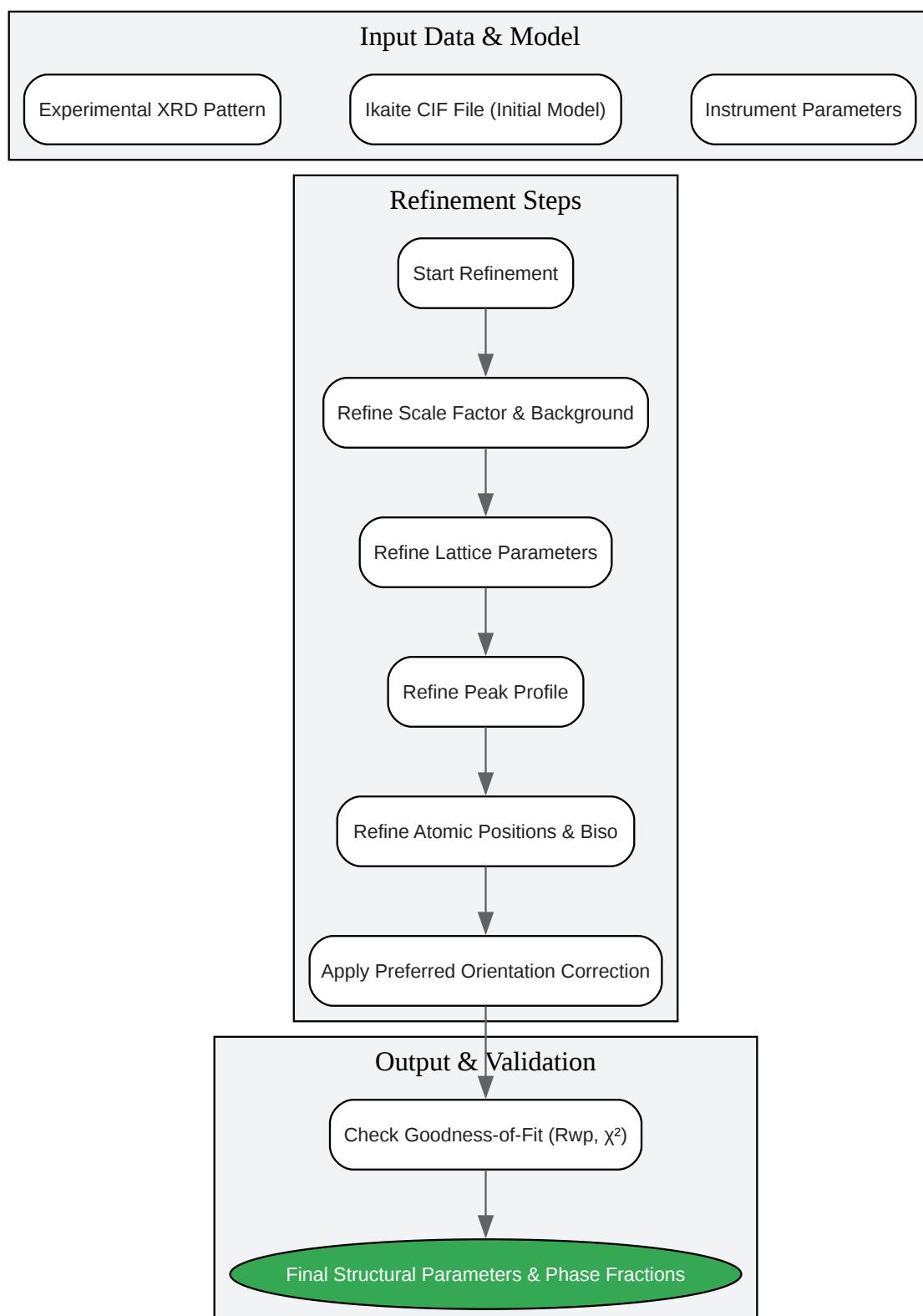

[Click to download full resolution via product page](#)

Figure 2: Logical flowchart for the Rietveld refinement of ikaite XRD data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium Carbonate Hexahydrate (Ikaite): History of Mineral Formation as Recorded by Stable Isotopes [mdpi.com]
- 2. Ikaite - Wikipedia [en.wikipedia.org]
- 3. epic.awi.de [epic.awi.de]
- 4. celestialearthminerals.com [celestialearthminerals.com]
- 5. rruff.net [rruff.net]
- 6. researchgate.net [researchgate.net]
- 7. Ikaite Mineral Data [webmineral.com]
- 8. How Do You Prepare A Sample For Xrd Analysis? Achieve Accurate Crystal Structure Data - Kintek Solution [kindle-tech.com]
- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 12. X-ray Diffraction Software | Proto XRD [protoxrd.com]
- 13. AMCS – RRUFF – Comprehensive Database of Mineral Data [rruff.net]
- 14. Crystallography Open Database - Wikipedia [en.wikipedia.org]
- 15. mindat.org [mindat.org]
- To cite this document: BenchChem. [Characterization of Ikaite Using X-ray Diffraction (XRD): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093592#characterization-of-ikaite-using-x-ray-diffraction-xrd>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com